![molecular formula C24H36N4O3S B2600721 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 946366-53-6](/img/structure/B2600721.png)
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H36N4O3S and its molecular weight is 460.64. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the pharmacokinetics of metformin, a biguanide class drug with some structural similarities in terms of nitrogen-containing groups, shows oral bioavailability of 40 to 60% and complete gastrointestinal absorption within 6 hours of ingestion. Metformin undergoes renal excretion and has a plasma elimination half-life of 4.0 to 8.7 hours. This information highlights the importance of understanding ADME properties in the development of therapeutic agents (Scheen, 1996).
Drug Design and Development
Compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) demonstrate the importance of chemical modifications for enhancing the therapeutic potential of molecules. DACA, a DNA-intercalating drug with potential topoisomerase I and II inhibition, illustrates how structural alterations can influence the drug's cytotoxic action. A phase I clinical trial involving DACA highlighted the importance of optimizing dosage to balance efficacy and toxicity, providing a basis for further modifications to improve therapeutic indices of similar compounds (McCrystal et al., 1999).
Therapeutic Applications in Oncology
The therapeutic potential of structurally related compounds in oncology has been explored, with studies investigating the effects of analogs like TZT-1027, a cytotoxic dolastatin 10 derivative, on tumor growth. Research has focused on assessing dose-limiting toxicities, maximum tolerated doses, and pharmacokinetics to determine the optimal dosing regimen for phase II studies. Such studies contribute to our understanding of the therapeutic windows for novel oncological treatments (de Jonge et al., 2005).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3S/c1-18-15-23(31-6)24(16-19(18)2)32(29,30)25-17-22(28-13-11-27(5)12-14-28)20-7-9-21(10-8-20)26(3)4/h7-10,15-16,22,25H,11-14,17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDUNKWXRNFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.